molecular formula C4H4N2O2S B1594872 4-Aminoisothiazole-3-carboxylic acid CAS No. 462067-90-9

4-Aminoisothiazole-3-carboxylic acid

Cat. No.: B1594872
CAS No.: 462067-90-9
M. Wt: 144.15 g/mol
InChI Key: KRPHJQAXNPHVRE-UHFFFAOYSA-N
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Description

4-Aminoisothiazole-3-carboxylic acid is a heterocyclic organic compound characterized by the presence of an isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoisothiazole-3-carboxylic acid typically involves the cyclization of thioamides with α-halocarboxylic acids under acidic or basic conditions. One common method is the reaction of thiourea with chloroacetic acid in the presence of a base such as potassium carbonate (K2CO3). The reaction proceeds through the formation of an intermediate thiazole ring, followed by amination to introduce the amino group at the 4-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and choice of catalyst, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Aminoisothiazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the carboxylic acid group.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

  • Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents onto the thiazole ring.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced carboxylic acids, substituted thiazoles, and coupled products with various functional groups.

Scientific Research Applications

4-Aminoisothiazole-3-carboxylic acid has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antitumor properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly as a precursor for drugs targeting various diseases.

  • Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

4-Aminoisothiazole-3-carboxylic acid is similar to other thiazole derivatives, such as 2-aminothiazole and 5-aminothiazole. its unique structure, particularly the presence of the amino group at the 4-position, distinguishes it from these compounds. This structural difference can result in variations in biological activity and chemical reactivity.

Comparison with Similar Compounds

  • 2-Aminothiazole

  • 5-Aminothiazole

  • 2-Methylthiazole

  • 4-Methylthiazole

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Properties

IUPAC Name

4-amino-1,2-thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c5-2-1-9-6-3(2)4(7)8/h1H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPHJQAXNPHVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337414
Record name 4-Aminoisothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462067-90-9
Record name 4-Aminoisothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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